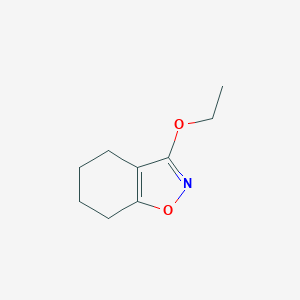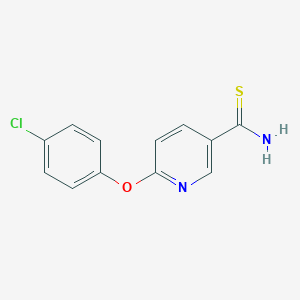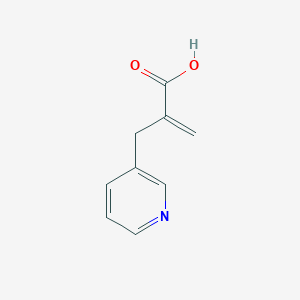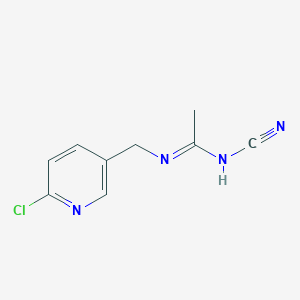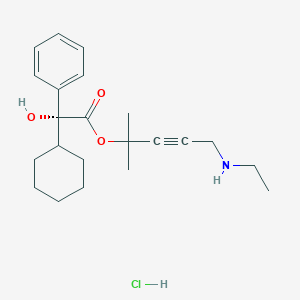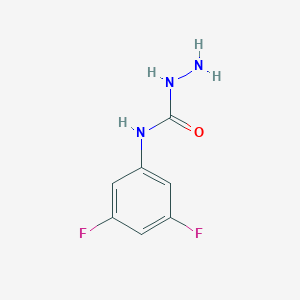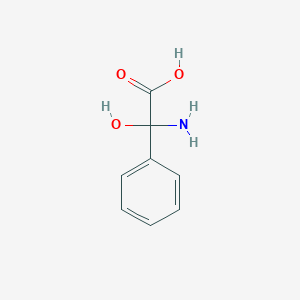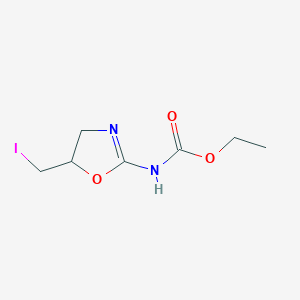
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester, also known as IOX1, is a potent and selective inhibitor of the histone demethylase enzyme, JMJD2A. It has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mécanisme D'action
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester selectively inhibits the activity of JMJD2A by binding to its active site and preventing the demethylation of histone H3 lysine 9 (H3K9). This leads to an increase in the levels of H3K9me3, which is associated with gene silencing. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has also been shown to inhibit the activity of other histone demethylase enzymes, including JMJD2B and JMJD3, although with lower selectivity.
Biochemical and Physiological Effects:
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the modulation of gene expression. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has several advantages for use in lab experiments, including its high potency and selectivity for JMJD2A. It is also relatively easy to synthesize and has a high purity. However, 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester, including the development of more potent and selective JMJD2A inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and downstream effects on gene expression. Additionally, the use of 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicities.
Méthodes De Synthèse
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester can be synthesized through a three-step process involving the condensation of ethyl 2-oxo-4-phenylbutanoate with ethylenediamine, followed by the reaction of the resulting imine with iodomethane and finally the reaction of the iodomethyl intermediate with ethyl carbamate. The resulting 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester compound is a white powder with a melting point of 145-148°C and a purity of over 99%.
Applications De Recherche Scientifique
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to selectively inhibit the activity of JMJD2A, a histone demethylase enzyme that plays a key role in regulating gene expression. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease.
Propriétés
Numéro CAS |
188193-29-5 |
|---|---|
Nom du produit |
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester |
Formule moléculaire |
C7H11IN2O3 |
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
ethyl N-[5-(iodomethyl)-4,5-dihydro-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C7H11IN2O3/c1-2-12-7(11)10-6-9-4-5(3-8)13-6/h5H,2-4H2,1H3,(H,9,10,11) |
Clé InChI |
KMOZBGJSNDKAFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NCC(O1)CI |
SMILES canonique |
CCOC(=O)NC1=NCC(O1)CI |
Synonymes |
Carbamic acid, [4,5-dihydro-5-(iodomethyl)-2-oxazolyl]-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)



